

# 2,5,6-Trifluoronicotinic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,5,6-Trifluoronicotinic acid**

Cat. No.: **B1395229**

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An In-Depth Technical Guide to **2,5,6-Trifluoronicotinic Acid**: Properties and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2,5,6-Trifluoronicotinic acid**, a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and the implications for synthetic chemistry. The guide will explore its significance as a versatile scaffold in medicinal chemistry, driven by the unique electronic properties imparted by its fluorine substituents. Furthermore, we will present an illustrative synthetic protocol for its application in amide bond formation, a cornerstone reaction in the development of novel therapeutics, and discuss the rationale behind the experimental design.

## Core Molecular and Physicochemical Properties

**2,5,6-Trifluoronicotinic acid** (CAS Number: 773109-19-6) is a pyridinecarboxylic acid derivative distinguished by the presence of three fluorine atoms on the pyridine ring. This substitution pattern significantly influences the molecule's reactivity, acidity, and metabolic stability, making it a valuable intermediate in the synthesis of complex chemical entities.<sup>[1]</sup> The strategic placement of fluorine can enhance pharmacological activity, improve bioavailability, or reduce the toxicity of a final drug compound.<sup>[1][2]</sup>

The precise molecular weight is fundamental for all stoichiometric calculations in synthetic protocols, ensuring accurate molar ratios of reactants and reagents for optimal reaction yield and purity.

Table 1: Physicochemical Properties of **2,5,6-Trifluoronicotinic Acid**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> F <sub>3</sub> NO <sub>2</sub>	[3]
Molecular Weight	177.08 g/mol	[3]
CAS Number	773109-19-6	[3]
Topological Polar Surface Area (TPSA)	50.19 Å <sup>2</sup>	[3]
LogP	1.1971	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	1	[3]

## The Role of Fluorine in Nicotinic Acid Scaffolds

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties.[2][4] In the context of nicotinic acid derivatives, the trifluoro-substitution pattern seen in **2,5,6-Trifluoronicotinic acid** offers several distinct advantages:

- **Metabolic Stability:** Fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug. The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage.
- **Altered Acidity (pKa):** The strongly electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group. This can influence the compound's solubility, cell permeability, and binding interactions with biological targets.[4]
- **Enhanced Binding Affinity:** Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of a drug candidate.

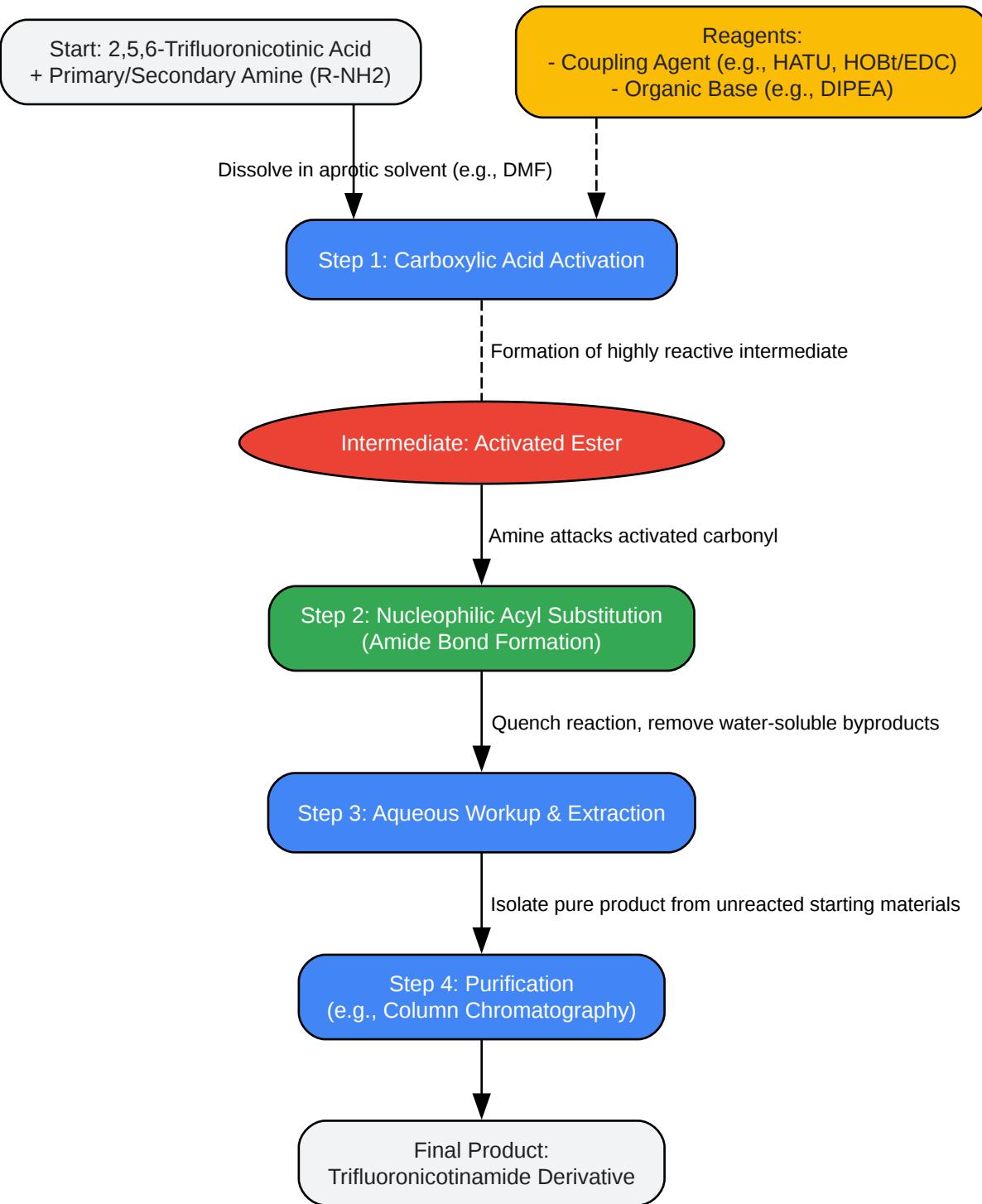
These unique characteristics make fluorinated pyridines, such as **2,5,6-Trifluoronicotinic acid**, highly sought-after intermediates for synthesizing novel agrochemicals and pharmaceuticals.[5][6]

## Synthetic Utility and Applications

**2,5,6-Trifluoronicotinic acid** is primarily utilized as a versatile building block in multi-step organic synthesis. Its carboxylic acid handle provides a reactive site for a wide range of chemical transformations, most notably amide bond formation, which is fundamental to the construction of peptides, peptidomimetics, and a vast array of small molecule drugs.

The synthesis of complex pharmaceuticals often relies on the availability of such high-purity, functionalized intermediates.[1] For instance, the synthesis of the FDA-approved drug sotorasib, used for treating non-small cell lung cancer, begins with a related compound, 2,6-dichloro-5-fluoro-nicotinic acid, highlighting the critical role of these scaffolds in modern drug development.[4]

Below is a logical workflow for a common synthetic application of this compound.

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Caption: Workflow for Amide Coupling using **2,5,6-Trifluoronicotinic Acid**.

## Experimental Protocol: Amide Coupling

This section provides a detailed, step-by-step methodology for a representative amide coupling reaction. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize an N-aryl amide derivative from **2,5,6-Trifluoronicotinic acid** and a representative amine (e.g., aniline).

Materials:

- **2,5,6-Trifluoronicotinic acid** (1.0 eq)
- Aniline (1.1 eq)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
- DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Ethyl Acetate
- Saturated aqueous Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (Saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

Methodology:

- Reaction Setup:
  - To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2,5,6-Trifluoronicotinic acid** (1.0 eq).
  - Dissolve the acid in anhydrous DMF.

- Rationale: An inert atmosphere and anhydrous solvent are critical to prevent the hydrolysis of the highly reactive activated ester intermediate that will be formed. DMF is an excellent polar aprotic solvent for this type of reaction.
- Activation of Carboxylic Acid:
  - Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq) while stirring at 0 °C (ice bath).
  - Stir the mixture at 0 °C for 20-30 minutes.
  - Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. This intermediate is much more susceptible to nucleophilic attack by the amine than the original carboxylic acid. DIPEA is a non-nucleophilic organic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.
- Amide Bond Formation:
  - Add the aniline (1.1 eq) to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
  - Rationale: The amine acts as a nucleophile, attacking the activated carbonyl carbon to form the stable amide bond. A slight excess of the amine can help drive the reaction to completion.
- Workup and Extraction:
  - Once the reaction is complete, dilute the mixture with ethyl acetate.
  - Wash the organic layer sequentially with saturated aqueous  $\text{NaHCO}_3$  solution (to remove unreacted acid and acidic byproducts) and brine.
  - Rationale: The aqueous workup is a purification step to remove the water-soluble DMF solvent and reagents (like excess DIPEA and HATU byproducts).

- Drying and Concentration:
  - Dry the separated organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  - Rationale: Removing all traces of water is essential before final purification to ensure a pure, dry product.
- Purification and Characterization:
  - Purify the crude residue by flash column chromatography on silica gel.
  - Characterize the final product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, and Mass Spectrometry to confirm its structure and purity.
  - Rationale: This final step ensures the isolation of the desired amide product from any unreacted starting materials or non-polar side products. Spectroscopic analysis provides definitive proof of the molecular structure.

## Conclusion

**2,5,6-Trifluoronicotinic acid** is a high-value chemical intermediate whose utility in drug discovery and development cannot be overstated. Its precise molecular weight of 177.08 g/mol is the starting point for its synthetic application, while its trifluorinated structure provides a powerful tool for medicinal chemists to fine-tune the properties of next-generation therapeutics. The robust and predictable reactivity of its carboxylic acid group, particularly in amide bond formation, secures its place as a critical building block for creating novel compounds with enhanced pharmacological profiles.

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- To cite this document: BenchChem. [2,5,6-Trifluoronicotinic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395229#2-5-6-trifluoronicotinic-acid-molecular-weight>]

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